molecular formula C17H19N3O4 B1676654 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 851094-56-9

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B1676654
CAS RN: 851094-56-9
M. Wt: 329.35 g/mol
InChI Key: MZDMOTGMRDSIDD-UHFFFAOYSA-N
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Description

The compound contains several structural components including a 1,4-benzodioxin ring, an oxadiazole ring, and a cyclohexanecarboxamide group . The 1,4-benzodioxin ring is a type of heterocyclic compound that is found in many biologically active molecules . The oxadiazole ring is a type of heterocycle that is often used in drug design due to its ability to form hydrogen bonds with biological targets . The cyclohexanecarboxamide group is a common structural motif in medicinal chemistry, known for its bioisosteric properties .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and MS . These techniques can provide information about the functional groups present in the molecule, their connectivity, and the overall 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. For example, the oxadiazole ring is known to undergo reactions with nucleophiles, while the carboxamide group can participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, while the presence of nonpolar groups could make it soluble in nonpolar solvents .

Scientific Research Applications

Infectious Diseases

ML366 has been developed by Princeton University and is currently in the preclinical stage. The primary therapeutic area for this compound is infectious diseases, with a specific focus on bacterial infections .

Bacterial Infections

ML366 has shown potential in the treatment of bacterial infections. It is currently in the preclinical stage for this application . The compound could potentially be used to treat a variety of bacterial infections, including those caused by drug-resistant strains .

Vibrio cholerae Inhibition

ML366 has been identified as an inhibitor of Vibrio cholerae’s quorum sensing system, acting via the LuxO response regulator . This could potentially lead to new treatments for cholera, a severe diarrheal disease caused by this bacterium .

Drug Resistance

ML366’s potential role in combating drug resistance is significant. As bacterial strains become increasingly resistant to existing antibiotics, new approaches like ML366 are needed. By inhibiting specific bacterial functions, ML366 could potentially circumvent traditional resistance mechanisms .

Biofilm Inhibition

While there’s no direct evidence of ML366’s role in biofilm inhibition, its role in inhibiting the quorum sensing system of Vibrio cholerae suggests potential in this area. Quorum sensing is a key mechanism bacteria use to form biofilms, so disrupting this process could inhibit biofilm formation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to elucidate its biological activity, optimization of its physical and chemical properties for a specific application, and development of efficient synthetic routes .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-15(11-4-2-1-3-5-11)18-17-20-19-16(24-17)12-6-7-13-14(10-12)23-9-8-22-13/h6-7,10-11H,1-5,8-9H2,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDMOTGMRDSIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

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